![molecular formula C18H18N2O4 B4411199 4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4411199.png)
4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl propionate
Overview
Description
4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl propionate, also known as CPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl propionate works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation. By inhibiting COX-2, this compound can reduce inflammation and pain. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in animal models. In addition, this compound has been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One advantage of 4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl propionate is its ability to penetrate cell membranes, making it a potential candidate for drug delivery systems. However, this compound has limited solubility in water, which can make it difficult to work with in lab experiments. In addition, this compound can be expensive to synthesize, which can limit its use in research.
Future Directions
There are several future directions for research on 4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl propionate. One area of interest is the development of new drug delivery systems using this compound. Another area of interest is the potential use of this compound as a treatment for cancer and inflammation in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl propionate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in drug delivery systems due to its ability to penetrate cell membranes.
properties
IUPAC Name |
[4-[(4-acetamidophenyl)carbamoyl]phenyl] propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-17(22)24-16-10-4-13(5-11-16)18(23)20-15-8-6-14(7-9-15)19-12(2)21/h4-11H,3H2,1-2H3,(H,19,21)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURSQGHUGSARLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.